Fmoc-Leu-Gly-OH
Overview
Description
“Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucyl]-” is also known as N-Fmoc-glycine or Fmoc-Gly-OH . It is a derivative of glycine, which is one of the 20 amino acids used to build proteins in living organisms .
Molecular Structure Analysis
The molecular formula of “Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucyl]-” is C17H15NO4 . Its molecular weight is 297.31 .Physical and Chemical Properties Analysis
“Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucyl]-” is a solid at 20°C . It appears as a white to almost white powder or crystal . Its melting point is between 175.0 to 178.0°C . It is almost transparent in methanol .Scientific Research Applications
1. Sepsis Treatment
Glycine derivatives, like N-[9H-(2,7-dimethylfluoren-9-ylmethoxy)carbonyl]-L-leucine (NPC 15669), have been studied for their potential in treating sepsis. NPC 15669, a leukocyte recruitment inhibitor, significantly increased survival in a rat model of sepsis, fecal peritonitis, by reversing leukopenia and inhibiting neutrophil infiltration into the small intestine (Noronha-Blob et al., 1993).
2. Material Science and Nanotechnology
The molecule has applications in material science, particularly in designing multi-dimensional self-assembly structures. A study demonstrated the transformation of various morphologies of N-(9-fluorenylmethoxy carbonyl)-glycine (FG) under dual tuning, achieving structures like vesicles, helical fibers, and supramolecular gels, enriching the category of nanomaterials (Chu et al., 2015).
3. Hemoglobin Biosynthesis
Glycine plays a crucial role in hemoglobin biosynthesis. Isotopic studies have shown that tagged glycine is incorporated into hemoglobin, with variations in the distribution of the isotope between the pigment and protein portions of the molecule (Grinstein et al., 1949).
4. Radiochemistry in Medical Imaging
Glycine derivatives have been utilized in radiochemistry, particularly in synthesizing carbon-11 labeled glycine and dipeptides like L-phenylalanylglycine and L-leucylglycine, aiding in medical imaging and diagnostic procedures (Bolster et al., 1986).
5. Crystal Structure Analysis
Glycine derivatives have been used in crystal structure analysis. Studies have been conducted on L-leucylglycine hydrates and derivatives to understand their crystallography, aiding in molecular and materials science (Kiyotani & Sugawara, 2012).
6. Nuclear Magnetic Resonance (NMR) Spectroscopy
The molecule has been involved in studies exploring proton magnetic resonance spectra of peptides containing glycine and L-leucine, contributing to advancements in NMR spectroscopy and protein chemistry (Beecham & Ham, 1968).
7. Metabolic Studies
Studies have quantified glycine turnover and decarboxylation rate in humans, highlighting its roles as a 1-carbon donor and component of glutathione, and its impact on human metabolism (Lamers et al., 2007).
8. Solid-State NMR Analysis
Research has been conducted on the hydrogen-bonded structure and 13C NMR chemical shift tensor of amino acid residue carbonyl carbons of peptides and polypeptides, contributing to the field of solid-state NMR analysis (Kameda et al., 1996).
9. Fluorescence Studies and Peptide Synthesis
The compound has been used in the synthesis of fluorescent amino acids and peptides for molecular sensing, demonstrating its utility in biochemical and fluorescence studies (Mega et al., 1988).
10. Drug Discovery and Peptoid Research
It has applications in drug discovery, particularly in the synthesis of peptoids, oligomers of N-substituted glycines, for creating chemically diverse libraries of novel molecules (Simon et al., 1992).
Mechanism of Action
Target of Action
Fmoc-Leu-Gly-OH, also known as Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucyl]-, is primarily a selective modulator of PPARγ (Peroxisome proliferator-activated receptor gamma) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis and glucose metabolism .
Mode of Action
This compound activates PPARγ, albeit with a lower potency but a similar maximal efficacy compared to rosiglitazone . The activation of PPARγ by this compound leads to improved insulin sensitivity .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PPARγ signaling pathway. Activation of PPARγ regulates the transcription of insulin-responsive genes involved in the control of glucose production, transport, and utilization .
Result of Action
The activation of PPARγ by this compound results in improved insulin sensitivity in normal, diet-induced glucose-intolerant, and diabetic db/db mice . This suggests that this compound could potentially be used in the treatment of type 2 diabetes and other conditions characterized by insulin resistance .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Fmoc-Leu-Gly-OH plays a significant role in biochemical reactions. It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Cellular Effects
Fmoc-modified amino acids and peptides have been used to construct hydrogels, which find a wide range of applications .
Molecular Mechanism
The molecular mechanism of this compound involves the protection and deprotection of the amine group. The Fmoc group is used as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) . Its removal with piperidine solution does not disturb the acid-labile linker between the peptide and the resin .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Metabolic Pathways
The Fmoc group is used as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) .
Properties
IUPAC Name |
2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-14(2)11-20(22(28)24-12-21(26)27)25-23(29)30-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3,(H,24,28)(H,25,29)(H,26,27)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDQZWFFGFLZNI-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426526 | |
Record name | Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82007-05-4 | |
Record name | Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does the structure of Fmoc-Leu-Gly-OH enable it to form hydrogel membranes?
A1: this compound is a dipeptide amphiphile, meaning it possesses both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions. The Fmoc group provides hydrophobicity, while the Leu-Gly peptide bond and terminal carboxyl group offer hydrophilic character. This amphiphilic nature drives the self-assembly of this compound molecules in an aqueous environment. They arrange themselves to minimize contact between hydrophobic regions and water, leading to the formation of fibers. These fibers further entangle, creating a dense "mat" structure observed in the hydrogel membranes [].
Q2: What controls the thickness of the hydrogel membranes formed by this compound?
A2: The research demonstrates that the thickness of the hydrogel films and membranes can be finely tuned from tens of nanometers to millimeters []. While the specific factors controlling thickness aren't detailed in this paper, factors like concentration of this compound, temperature, pH, and the presence of other ions in the solution can all influence the self-assembly process and, consequently, the final membrane thickness.
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